tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate
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Overview
Description
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate typically involves the protection of the amino group followed by the introduction of the hydroxyl group. One common method includes the use of tert-butyl carbamate as a protecting group for the amino group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and quantity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, amines, and substituted carbamates .
Scientific Research Applications
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (S)-Benzyl (4-amino-5-hydroxypentyl)carbamate
- (4R)-4-Amino-5-hydroxypentyl acetate
Uniqueness
Compared to similar compounds, it offers advantages in terms of stability, ease of synthesis, and versatility in chemical reactions .
Properties
Molecular Formula |
C10H22N2O3 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-8(11)7-13/h8,13H,4-7,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
YFDWGXVZFIAABK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CO)N |
Origin of Product |
United States |
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